N,N,N',N'-Tetrapropyl-p-phenylenediamine
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Overview
Description
N,N,N’,N’-Tetrapropyl-p-phenylenediamine is an organic compound with the molecular formula C18H32N2. It is a derivative of p-phenylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrapropyl-p-phenylenediamine typically involves the alkylation of p-phenylenediamine with propyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of hydrogen atoms with propyl groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrapropyl-p-phenylenediamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced separation techniques, such as distillation or crystallization, can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrapropyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonediimine derivatives.
Reduction: It can be reduced back to its parent amine form under specific conditions.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinonediimine derivatives, reduced amine forms, and substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
N,N,N’,N’-Tetrapropyl-p-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential role in biological redox reactions and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacturing of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetrapropyl-p-phenylenediamine exerts its effects involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a useful redox mediator in various chemical and biological processes. Its molecular targets include enzymes and other proteins involved in redox reactions, where it can modulate their activity by altering their oxidation state.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: A similar compound with methyl groups instead of propyl groups.
N,N,N’,N’-Tetraethyl-p-phenylenediamine: A derivative with ethyl groups.
N,N,N’,N’-Tetra-n-butyl-p-phenylenediamine: A compound with butyl groups.
Uniqueness
N,N,N’,N’-Tetrapropyl-p-phenylenediamine is unique due to its specific alkyl group substitution, which imparts distinct chemical and physical properties. The propyl groups provide a balance between steric hindrance and electronic effects, making it suitable for specific applications where other derivatives may not be as effective.
Properties
Molecular Formula |
C18H32N2 |
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Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H32N2/c1-5-13-19(14-6-2)17-9-11-18(12-10-17)20(15-7-3)16-8-4/h9-12H,5-8,13-16H2,1-4H3 |
InChI Key |
SGRRLTAWZGNUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)N(CCC)CCC |
Origin of Product |
United States |
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